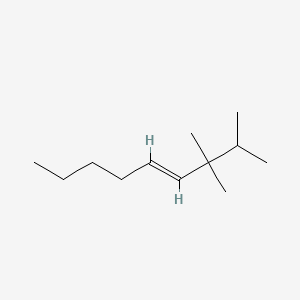
4-Nonene, 2,3,3-trimethyl-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,3,3-Trimethyl-4-nonene is an organic compound belonging to the class of alkenes It is characterized by the presence of a double bond between the fourth and fifth carbon atoms in its nonane chain, with three methyl groups attached to the second and third carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,3,3-Trimethyl-4-nonene can be achieved through several methods, including:
Alkylation of Alkenes: One common method involves the alkylation of a suitable alkene precursor with an appropriate alkyl halide under the influence of a strong base such as sodium hydride.
Dehydration of Alcohols: Another method involves the dehydration of a corresponding alcohol using acid catalysts like sulfuric acid or phosphoric acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of (E)-2,3,3-Trimethyl-4-nonene may involve:
Catalytic Cracking: This process involves the catalytic cracking of larger hydrocarbons to produce smaller alkenes, including (E)-2,3,3-Trimethyl-4-nonene.
Hydroformylation: This method involves the hydroformylation of suitable olefins followed by hydrogenation to yield the desired compound.
化学反応の分析
Types of Reactions: (E)-2,3,3-Trimethyl-4-nonene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: It can undergo substitution reactions where the double bond is replaced by other functional groups using reagents like halogens or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated alkenes.
科学的研究の応用
(E)-2,3,3-Trimethyl-4-nonene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (E)-2,3,3-Trimethyl-4-nonene involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It can also interact with cellular membranes, affecting their fluidity and function.
類似化合物との比較
(E)-2,3,3-Trimethyl-4-octene: Similar structure but with one less carbon atom.
(E)-2,3,3-Trimethyl-4-decene: Similar structure but with one more carbon atom.
(E)-2,3,3-Trimethyl-4-undecene: Similar structure but with two more carbon atoms.
Uniqueness: (E)-2,3,3-Trimethyl-4-nonene is unique due to its specific chain length and the position of its double bond, which confer distinct chemical and physical properties compared to its homologs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C12H24 |
|---|---|
分子量 |
168.32 g/mol |
IUPAC名 |
(E)-2,3,3-trimethylnon-4-ene |
InChI |
InChI=1S/C12H24/c1-6-7-8-9-10-12(4,5)11(2)3/h9-11H,6-8H2,1-5H3/b10-9+ |
InChIキー |
PHLRMLKPHZLDKR-MDZDMXLPSA-N |
異性体SMILES |
CCCC/C=C/C(C)(C)C(C)C |
正規SMILES |
CCCCC=CC(C)(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


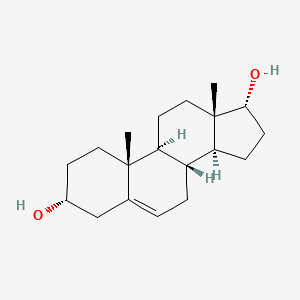
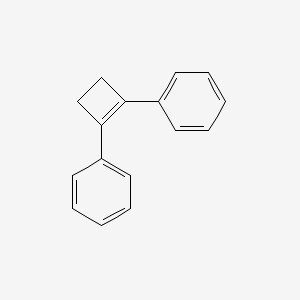
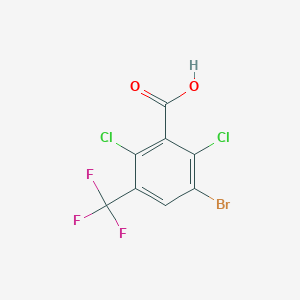
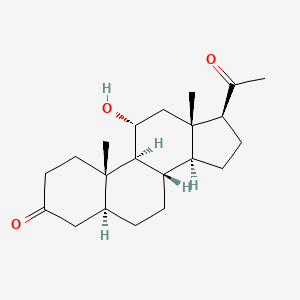
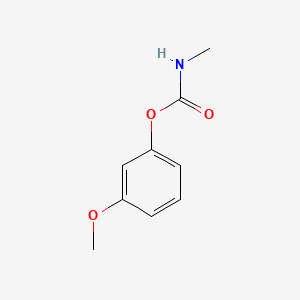
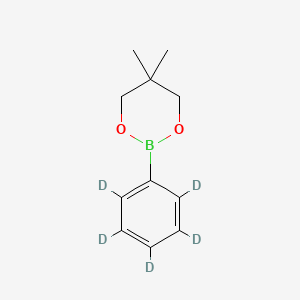
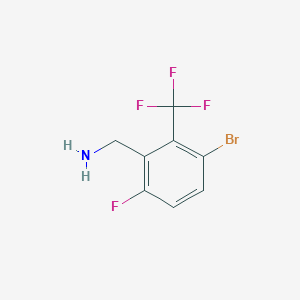
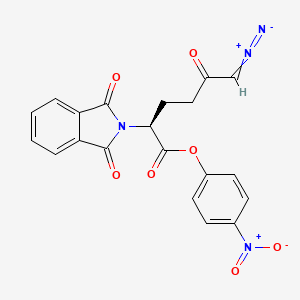
![(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde](/img/structure/B13422222.png)
![[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol](/img/structure/B13422223.png)
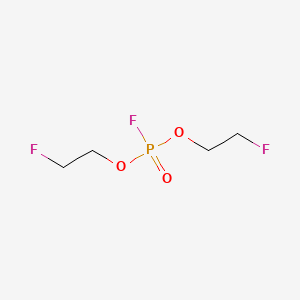
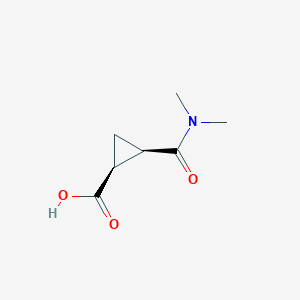
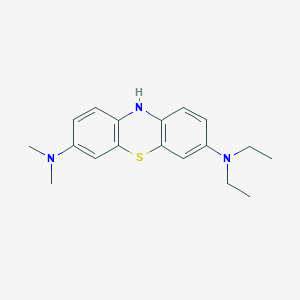
![[2-[(6R,8S,10R,13S,14S,16R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13422241.png)
